Propionanilide, 3'-hydroxy- is a bioactive chemical.
Related Compounds
N-(3-Hydroxyphenyl)acetamide
Compound Description: N-(3-Hydroxyphenyl)acetamide is an acetanilide derivative known for its antipyretic and analgesic properties. [] Acetanilide derivatives, as a class, exhibit these pharmacological activities but often come with undesirable side effects. []
N-(3-Hydroxyphenyl)benzamide
Compound Description: N-(3-Hydroxyphenyl)benzamide is synthesized by condensing 3-hydroxyaniline with benzoyl chloride. [] It serves as a precursor for various 3-O-derivatives, which exhibit enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase. []
N-(3-Hydroxyphenyl)succinimide
Compound Description: N-(3-Hydroxyphenyl)succinimide is a compound where a succinimide ring is attached to the nitrogen of 3-hydroxyaniline. Its crystal structure reveals a dihedral angle of 53.9° between the benzene and pyrrolidine rings. [] Molecules of this compound are linked via O—H⋯O hydrogen bonds and C—H⋯π interactions. []
N-(3-Hydroxyphenyl)-p-toluenesulfonamide
Compound Description: N-(3-Hydroxyphenyl)-p-toluenesulfonamide features a p-toluenesulfonamide group linked to the nitrogen of 3-hydroxyaniline. The crystal structure reveals a 69.48° dihedral angle between the toluene and phenol moieties. [] Molecular chains are formed by N-H...O and O-H...O hydrogen bonds. []
N-Benzoyl-N′-(3-hydroxyphenyl)thiourea
Compound Description: N-Benzoyl-N′-(3-hydroxyphenyl)thiourea is characterized by a thiourea moiety linking a benzoyl and a 3-hydroxyphenyl group. [] The crystal structure shows trans-cis configuration across the C-N bonds of the benzoyl and 3-hydroxyphenyl fragments with respect to the sulfur atom. [] The structure is stabilized by hydrogen bonds, creating a polymeric chain. []
N-(3-Hydroxyphenyl)arachidonoylamide (3-HPAA)
Compound Description: N-(3-Hydroxyphenyl)arachidonoylamide (3-HPAA) is a meta isomer of the endocannabinoid inactivation inhibitor AM404. [] It acts as a substrate for prostaglandin endoperoxide synthase (PGHS), particularly PGHS-2, leading to the production of prostaglandins and hydroxyeicosatetraenoates. [] Notably, 3-HPAA selectively and irreversibly inactivates PGHS-2 without covalent modification or heme damage. []
Compound Description: (-)-3-(3-Hydroxyphenyl)-N-propylpiperidine ((-)-3-PPP) is a dopamine autoreceptor agonist that exhibits postsynaptic antagonist activity at high doses. [, , ] Its activity profile is linked to its interaction with dopamine receptors in the central nervous system. [, ]
Relevance: Although structurally different from N-(3-hydroxyphenyl)propanamide, (-)-3-PPP contains the key 3-hydroxyphenyl moiety. The research on (-)-3-PPP highlights the importance of stereochemistry, as its enantiomer, (+)-3-PPP, displays different pharmacological effects. [, ] This emphasizes the need to consider stereochemical variations when exploring potential bioactivities of N-(3-hydroxyphenyl)propanamide and its derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei.
Rifamycin SV is a member of the class of rifamycins that exhibits antibiotic and antitubercular properties. It has a role as a bacterial metabolite, an antimicrobial agent and an antitubercular agent. It is a member of rifamycins, an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and an organic heterotetracyclic compound. It is a conjugate acid of a rifamycin SV(1-). Rifamycin is the prime member of the rifamycin family which are represented by drugs that are a product of fermentation from the gram-positive bacterium Amycolatopsis mediterranei, also known as Streptomyces mediterranei. The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid. Some small modifications where performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis. Rifamycin has had several direct derivative products such as rifamycin SV, rifaximin, rifampin and rifamycin CV. All of the derivatives have slight different physicochemical properties when compared to the parent structure. Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review. This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions. Rifamycin is a Rifamycin Antibacterial. Rifamycin is a nonabsorbable rifampin-like antibacterial agent that is used as treatment of travelers’ diarrhea. Rifamycin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifamycin is a natural product found in Amycolatopsis mediterranei and Salinispora arenicola with data available. Rifamycin is a natural antibiotic produced by Streptomyces mediterranei, Rifamycin (Ansamycin Family) is a commonly used antimycobacterial drug that inhibits prokaryotic DNA-dependent RNA synthesis and protein synthesis; it blocks RNA-polymerase transcription initiation. Rifamycin has an activity spectrum against Gram-positive and Gram-negative bacteria, but is mainly used against Mycobacterium sp. (especially M. tuberculosis) in association with other agents to overcome resistance. (NCI04) A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei. See also: Rifamycin Sodium (has salt form).
Rifapentine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of active tuberculosis (TB) of the lungs. (Active TB is also called TB disease.) Rifapentine is also FDA-approved for the treatment of latent TB infection to prevent the infection from advancing to active TB disease. TB can be an opportunistic infection (OI) of HIV.
Rifapentine is an antibiotic drug used in the treatment of tuberculosis. It inhibits DNA-dependent RNA polymerase activity in susceptible cells. Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme. Rifapentine is a rifamycin antibiotic that is similar in structure and activity to rifampin and rifabutin and that is used in combination with other agents as therapy of tuberculosis, particularly in once or twice weekly regimens. Rifapentine is associated with transient and asymptomatic elevations in serum aminotransferase and is a likely cause of clinically apparent acute liver injury. Rifapentine is a long-acting, cyclopentyl-substituted derivative of rifamycin used to treat mycobacterium infections.
Rifaximin is a semisynthetic, rifamycin-based non-systemic antibiotic, meaning that the drug will not pass the gastrointestinal wall into the circulation as is common for other types of orally administered antibiotics. It has multiple indications and is used in treatment of traveller's diarrhea caused by E. coli; reduction in risk of overt hepatic encephalopathy recurrence; as well as diarrhea-predominant irritable bowel syndrome (IBS-D) in adult women and men. It is marketed under the brand name Xifaxan by Salix Pharmaceuticals. Rifaximin is a nonabsorbable antibiotic that is used as treatment and prevention of travelers’ diarrhea and, in higher doses, for prevention of hepatic encephalopathy in patients with advanced liver disease and to treat diarrhea in patients with irritable bowel syndrome. Rifaximin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifaximin is an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV with antibacterial activity. Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis and bacterial cell growth. As rifaximin is not well absorbed, its antibacterial activity is largely localized to the gastrointestinal tract. A synthetic rifamycin derivative and anti-bacterial agent that is used for the treatment of GASTROENTERITIS caused by ESCHERICHIA COLI INFECTIONS. It may also be used in the treatment of HEPATIC ENCEPHALOPATHY.
ON-01910 is a potent, non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1; IC50 = 9 nM), a serine/threonine protein kinase involved in the regulation of cell cycling. It induces apoptosis in a wide array of tumor cell lines (GI50 = 50-200 nM) and blocks the growth of multidrug resistant cancer cell lines. ON-01910 is active in vivo when administered intraperitoneally and synergizes with chemotherapeutic agents, preventing tumor growth or abolishing tumors in human xenograft nude mouse models. Rigosertib Sodium is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells. Rigosertib sodium is the sodium salt of rigosertib. It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS). It has a role as a microtubule-destabilising agent, an antineoplastic agent, an EC 2.7. 1.21 (polo kinase) inhibitor and an apoptosis inducer. It contains a rigosertib(1-).
Rilapladib is the third genomics-derived small molecule drug arising from the Human Genome Sciences-GlaxoSmithKline collaboration to enter clinical development. It is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques.